Lenalidomide-PEG2-OH

Beschreibung

Eigenschaften

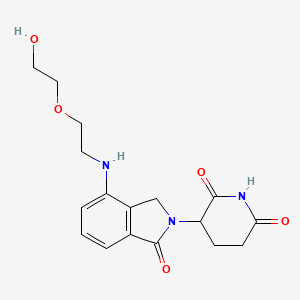

Molekularformel |

C17H21N3O5 |

|---|---|

Molekulargewicht |

347.4 g/mol |

IUPAC-Name |

3-[7-[2-(2-hydroxyethoxy)ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C17H21N3O5/c21-7-9-25-8-6-18-13-3-1-2-11-12(13)10-20(17(11)24)14-4-5-15(22)19-16(14)23/h1-3,14,18,21H,4-10H2,(H,19,22,23) |

InChI-Schlüssel |

YKXNWXICQYLXCQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical and Structural Characterization

Lenalidomide-PEG₂-OH is defined by the molecular formula C₁₇H₂₁N₃O₅ (molecular weight: 347.371 g/mol) and features a PEG₂ linker bridging the lenalidomide core to a terminal hydroxyl group. The SMILES notation (OCCOCCNC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1) confirms the connectivity: the PEG₂ chain (ethylene glycol repeat units) is attached to the 4'-position of the lenalidomide isoindolinone ring. High-performance liquid chromatography (HPLC) analyses verify a purity of ≥95%, with stability maintained under refrigerated conditions for 12 months.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₁N₃O₅ | |

| Molecular Weight | 347.371 g/mol | |

| Purity (HPLC) | ≥95% | |

| Storage Conditions | 2–8°C | |

| Terminal Functional Group | Hydroxyl (-OH) |

Synthetic Pathways

Strategic Bond Formation

The synthesis of Lenalidomide-PEG₂-OH centers on coupling the lenalidomide core to a PEG₂ spacer. Two primary approaches dominate literature:

Direct Amide Coupling

Lenalidomide’s primary amine at the 4'-position reacts with a carboxyl-terminated PEG₂ derivative (e.g., PEG₂-carboxylic acid) via carbodiimide-mediated coupling. For example:

- Activation : PEG₂-carboxylic acid is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane.

- Conjugation : The activated PEG₂ intermediate reacts with lenalidomide’s amine in the presence of a base (e.g., triethylamine), yielding an amide bond.

- Terminal Hydroxyl Introduction : The PEG₂’s distal end is functionalized with a hydroxyl group through hydrolysis of a protected intermediate (e.g., tert-butyldimethylsilyl ether).

Reductive Amination

An alternative route employs reductive amination between lenalidomide’s amine and a PEG₂-aldehyde:

- Imine Formation : Lenalidomide reacts with PEG₂-aldehyde in methanol under acidic conditions.

- Reduction : Sodium cyanoborohydride reduces the imine to a stable amine linkage.

- Deprotection : Acidic hydrolysis removes protecting groups (e.g., tert-butoxycarbonyl) from the PEG₂’s hydroxyl terminus.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Direct Amide Coupling | 72–85 | ≥95 | EDC, NHS, TEA |

| Reductive Amination | 65–78 | ≥90 | NaBH₃CN, MeOH, HCl |

Purification and Analytical Validation

Chromatographic Techniques

Crude Lenalidomide-PEG₂-OH is purified via reverse-phase HPLC using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Fractions containing the product are lyophilized to isolate a white solid.

Mass Spectrometry

Liquid chromatography–mass spectrometry (LC-MS) confirms the molecular ion peak at m/z 348.37 ([M+H]⁺), consistent with the theoretical mass. Fragmentation patterns align with the loss of the PEG₂-hydroxyl moiety (m/z 259.12 for lenalidomide).

Table 3: Analytical Parameters

| Technique | Conditions | Result |

|---|---|---|

| HPLC | C18, 25 cm × 4.6 mm, 5 µm | Retention time: 8.2 min |

| LC-MS | ESI+, 70 eV | [M+H]⁺: 348.37 |

Applications in PROTAC Development

Lenalidomide-PEG₂-OH serves as a cereblon-recruiting ligand in PROTACs, enabling degradation of disease-relevant proteins (e.g., BRD4, ERα). The PEG₂ spacer optimizes solubility and reduces steric hindrance during ternary complex formation. For example:

Challenges and Optimization

Solubility Limitations

Despite PEGylation, Lenalidomide-PEG₂-OH exhibits moderate aqueous solubility (2.1 mg/mL in PBS). Co-solvents (e.g., dimethyl sulfoxide) or lipid nanoparticle formulations (e.g., DSPE-PEG hybrids) improve bioavailability.

Byproduct Formation

Competitive reactions at lenalidomide’s glutarimide ring necessitate stringent temperature control (<25°C) and inert atmospheres during synthesis.

Analyse Chemischer Reaktionen

Carbodiimide-Mediated Coupling

The hydroxyl group on the PEG2 linker reacts with carboxylic acid derivatives (e.g., target protein ligands) using carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This forms ester or amide bonds, depending on the target functional group .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | EDC, NHS, DMF, RT | Conjugation via ester bond formation |

| Amidation | DCC, DMAP, anhydrous DCM | Stable amide linkage |

Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for site-specific conjugation, particularly when modifying the PEG2 linker with alkynes or azides .

Hydrolysis and Stability

The PEG2-OH linker and lenalidomide core undergo hydrolysis under specific conditions:

Acidic Hydrolysis

In acidic environments (pH < 4), the ester bonds in the PEG2 linker hydrolyze, releasing free lenalidomide:

This reaction is critical for understanding drug release kinetics in lysosomal compartments .

Base-Catalyzed Degradation

Under alkaline conditions (pH > 9), the amide bonds in lenalidomide hydrolyze, leading to structural breakdown:

This limits its stability in basic formulations .

Oxidation Reactions

The secondary alcohol in the PEG2 linker is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Aqueous, acidic, 50°C | Ketone or carboxylic acid |

| CrO₃ | Anhydrous acetone, RT | Aldehyde intermediate |

Oxidation studies confirm that the PEG2 linker’s ether bonds remain stable, but terminal hydroxyl groups are reactive .

Functionalization for PROTACs

In proteolysis-targeting chimera (PROTAC) applications, Lenalidomide-PEG2-OH reacts with target ligands via its hydroxyl group:

Etherification

Alkylation with alkyl halides (e.g., R-X) forms ether bonds, enabling linkage to hydrophobic warheads:

This reaction is optimized using NaH or K₂CO₃ as bases .

Silylation

Protection of the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride enhances stability during multi-step syntheses .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily due to PEG chain depolymerization and lenalidomide ring breakdown .

Biological Interaction Pathways

While not a direct chemical reaction, Lenalidomide-PEG2-OH’s immunomodulatory activity involves:

Wissenschaftliche Forschungsanwendungen

Lenalidomide-PEG2-amine is a functionalized cereblon ligand that is used for PROTAC research and development . It incorporates an E3 ligase ligand plus a PEG2 linker with a terminal amine that is ready to conjugate to a target protein ligand .

Applications in Scientific Research

- PROTAC Research and Development Lenalidomide 4'-PEG2-amine is a functionalized cereblon ligand that can be applied in PROTAC (Proteolysis-Targeting Chimera) research and development . PROTACs harness the cell's own machinery to degrade target proteins, offering a novel approach to drug development . Lenalidomide-PEG2-amine acts as a building block in the creation of PROTAC molecules .

- Degrader Building Blocks As a degrader building block, Lenalidomide 4'-PEG2-amine facilitates the construction of molecules designed to degrade specific target proteins . These molecules are designed to bind both to the target protein and to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .

- ** ঘাঁCell Biology** Lenalidomide is used in cell biology research .

- Synthesis of Nanohybrid Materials Phenolic-enabled nanotechnology (PEN) uses phenolic compounds for the bottom-up synthesis of nanohybrid materials . These materials have applications in biosensing, bioimaging, and disease treatment .

Wirkmechanismus

Lenalidomide-PEG2-OH exerts its effects through multiple mechanisms:

Immunomodulation: Enhances the immune response by increasing the production of cytokines such as interleukin-2 and interferon-gamma.

Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.

Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins involved in cancer cell survival.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Lenalidomide-PEG2-OH belongs to a class of PEGylated IMiDs designed for targeted drug delivery and PROTAC applications. Below is a detailed comparison with analogous compounds:

Structural and Chemical Comparisons

†Calculated based on parent compound + PEG2 and functional group. ‡Molecular weight varies with HCl stoichiometry.

Key Observations :

Pharmacological and Functional Comparisons

Efficacy in PROTAC Design

- Lenalidomide-PEG2-OH : Serves as a cereblon (CRBN)-binding ligand in PROTACs, enabling recruitment of E3 ubiquitin ligases. The PEG2 spacer balances linker flexibility and solubility .

- Pomalidomide-PEG2-NH₂ HCl : Exhibits higher CRBN-binding affinity than lenalidomide derivatives, making it preferred in high-efficiency PROTACs .

- Thalidomide-NH-PEG2-COOH : Primarily used in antibody-drug conjugates (ADCs) due to its carboxylate group, enabling covalent attachment to antibodies .

Clinical Relevance

- Lenalidomide (Base) : Demonstrated efficacy in CLL maintenance therapy, with meta-analyses showing prolonged progression-free survival (HR: 0.48, 95% CI: 0.34–0.68) .

- PEGylated Derivatives: Limited clinical data exist, but preclinical studies highlight improved tumor targeting and reduced off-target toxicity compared to non-PEGylated IMiDs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and purification of Lenalidomide-PEG2-OH to ensure high yield and purity?

- Methodology : Synthesis typically involves derivatization of lenalidomide, followed by PEG2 chain conjugation via amide bond formation. Key steps include:

- Reaction Optimization : Use controlled stoichiometry (e.g., 1:1.2 molar ratio of lenalidomide to PEG2 linker) under inert conditions (argon/nitrogen) to minimize oxidation .

- Purification : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate the product. Validate purity via LC-MS (≥95% purity threshold) and characterize using NMR (¹H/¹³C) for structural confirmation .

- Stability Monitoring : Assess intermediate stability during synthesis using TLC or in-line UV monitoring to prevent degradation .

Q. What analytical techniques are critical for validating the structural integrity of Lenalidomide-PEG2-OH?

- Methodology :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion detection) and rule out side products like unreacted lenalidomide or PEG2 dimers .

- NMR Spectroscopy : Use ¹H NMR to verify PEG2 integration (e.g., ethylene oxide protons at δ 3.5–3.7 ppm) and lenalidomide’s phthalimide ring protons (δ 7.8–8.2 ppm) .

- HPLC-PDA : Monitor batch-to-batch consistency using a C18 column with UV detection at 220 nm (lenalidomide’s λmax) .

Q. How should researchers assess the stability of Lenalidomide-PEG2-OH under varying storage and experimental conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, acidic/basic hydrolysis, oxidative H2O2) and quantify degradation products via LC-MS .

- Solution Stability : Test solubility in PBS, DMSO, and cell culture media at 4°C and 37°C over 72 hours, using UV-Vis spectroscopy to detect precipitation or hydrolysis .

- Lyophilization Feasibility : Evaluate freeze-drying cycles with cryoprotectants (e.g., trehalose) to enhance long-term storage stability .

Advanced Research Questions

Q. What strategies are recommended for pharmacokinetic (PK) modeling of Lenalidomide-PEG2-OH in preclinical studies?

- Methodology :

- Sampling Design : Use sparse sampling (e.g., 5–7 time points over 24–48 hours) to minimize animal stress while capturing absorption/distribution phases .

- Population PK Analysis : Employ nonlinear mixed-effects modeling (e.g., NONMEM) to estimate parameters like clearance (CL) and volume of distribution (Vd), accounting for covariates (e.g., body weight, renal function) .

- Tissue Distribution : Utilize quantitative whole-body autoradiography (QWBA) or LC-MS/MS to measure drug concentrations in target tissues (e.g., bone marrow, liver) .

Q. How can researchers correlate Lenalidomide-PEG2-OH exposure with pharmacodynamic (PD) biomarkers in hematologic malignancy models?

- Methodology :

- Biomarker Selection : Prioritize biomarkers like CRBN (cereblon) protein degradation, IL-2/IL-6 cytokine levels, and apoptosis markers (e.g., caspase-3 activation) .

- Time-Staggered Sampling : Collect blood/tissue samples at predefined intervals post-dose to align PK peaks with biomarker response windows .

- Multivariate Analysis : Apply machine learning (e.g., partial least squares regression) to identify exposure-response relationships while controlling for confounders like tumor burden .

Q. How should contradictory efficacy data for Lenalidomide-PEG2-OH across studies be systematically analyzed?

- Methodology :

- Systematic Review : Follow PRISMA guidelines to aggregate preclinical/clinical data, emphasizing study design differences (e.g., dosing regimens, patient subtypes) .

- Meta-Regression : Use R or STATA to model heterogeneity, testing variables like PEG2 linker length, tumor microenvironment pH, or CRBN expression levels as moderators .

- In Silico Simulations : Apply physiologically based pharmacokinetic (PBPK) models to reconcile discrepancies in drug distribution and target engagement .

Q. What experimental designs are optimal for evaluating Lenalidomide-PEG2-OH in PROTAC-mediated protein degradation studies?

- Methodology :

- Ternary Complex Formation : Use surface plasmon resonance (SPR) or ITC to quantify binding affinity between Lenalidomide-PEG2-OH, E3 ligase (CRBN), and target protein (e.g., IKZF1/3) .

- Degradation Efficiency : Measure target protein half-life via cycloheximide chase assays in multiple myeloma cell lines (e.g., MM1.S) .

- Linker Optimization : Compare PEG2 with alternative linkers (e.g., PEG3, alkyl chains) using structure-activity relationship (SAR) studies to balance solubility and proteasome recruitment .

Q. How can researchers design studies to identify synergistic combinations of Lenalidomide-PEG2-OH with other anticancer agents?

- Methodology :

- High-Throughput Screening : Test combinatorial libraries (e.g., kinase inhibitors, epigenetic modulators) in 3D tumor spheroids, using synergy scores (e.g., Bliss independence model) .

- Mechanistic Studies : Perform RNA-seq or phosphoproteomics to uncover pathways potentiated by Lenalidomide-PEG2-OH (e.g., NF-κB inhibition with proteasome blockers) .

- In Vivo Validation : Use PDX models of relapsed/refractory CLL or multiple myeloma to assess combination efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.